Cas no 2137029-77-5 (Pentanamide, 2-amino-4-methyl-N-[(1R)-1-phenylethyl]-, (2S)-)

The compound (2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide is a chiral amide derivative with potential applications in asymmetric synthesis and pharmaceutical research. Its stereochemically defined structure, featuring both (R)- and (S)-configurations, makes it a valuable intermediate for enantioselective reactions. The presence of a phenylethyl group enhances its utility in chiral resolution and as a building block for bioactive molecules. The amino and amide functionalities provide sites for further derivatization, enabling the synthesis of complex targets. This compound’s well-defined stereochemistry and functional group compatibility offer advantages in the development of optically active compounds, particularly in medicinal chemistry and catalysis.
Pentanamide, 2-amino-4-methyl-N-[(1R)-1-phenylethyl]-, (2S)- structure
2137029-77-5 structure
Product name:Pentanamide, 2-amino-4-methyl-N-[(1R)-1-phenylethyl]-, (2S)-
CAS No:2137029-77-5
MF:C14H22N2O
MW:234.337283611298
CID:5267843

Pentanamide, 2-amino-4-methyl-N-[(1R)-1-phenylethyl]-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Pentanamide, 2-amino-4-methyl-N-[(1R)-1-phenylethyl]-, (2S)-
    • (S)-2-Amino-4-methyl-N-((R)-1-phenylethyl)pentanamide
    • Inchi: 1S/C14H22N2O/c1-10(2)9-13(15)14(17)16-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9,15H2,1-3H3,(H,16,17)/t11-,13+/m1/s1
    • InChI Key: VPFFPRYQICYPMT-YPMHNXCESA-N
    • SMILES: C(N[C@@H](C1=CC=CC=C1)C)(=O)[C@@H](N)CC(C)C

Pentanamide, 2-amino-4-methyl-N-[(1R)-1-phenylethyl]-, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-360404-10.0g
(2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide
2137029-77-5
10.0g
$10196.0 2023-03-07
Enamine
EN300-360404-5.0g
(2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide
2137029-77-5
5.0g
$6876.0 2023-03-07
Enamine
EN300-360404-0.5g
(2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide
2137029-77-5
0.5g
$2275.0 2023-03-07
Enamine
EN300-360404-2.5g
(2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide
2137029-77-5
2.5g
$4648.0 2023-03-07
Enamine
EN300-360404-0.25g
(2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide
2137029-77-5
0.25g
$2180.0 2023-03-07
Enamine
EN300-360404-0.05g
(2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide
2137029-77-5
0.05g
$1991.0 2023-03-07
Enamine
EN300-360404-1.0g
(2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide
2137029-77-5
1g
$0.0 2023-06-07
Enamine
EN300-360404-0.1g
(2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide
2137029-77-5
0.1g
$2086.0 2023-03-07

Additional information on Pentanamide, 2-amino-4-methyl-N-[(1R)-1-phenylethyl]-, (2S)-

Research Brief on Pentanamide, 2-amino-4-methyl-N-[(1R)-1-phenylethyl]-, (2S)- (CAS: 2137029-77-5)

Recent studies on the compound Pentanamide, 2-amino-4-methyl-N-[(1R)-1-phenylethyl]-, (2S)- (CAS: 2137029-77-5) have highlighted its potential applications in the field of chemical biology and medicinal chemistry. This chiral amide derivative has garnered attention due to its unique structural features and biological activity. The compound's stereochemistry, characterized by the (2S) and (1R) configurations, plays a crucial role in its interaction with biological targets, making it a promising candidate for further investigation.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of this compound. The research team employed a stereoselective synthetic route to obtain high-purity (2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide, confirming its structure through NMR and X-ray crystallography. The study revealed that this compound exhibits moderate inhibitory activity against certain enzyme targets involved in inflammatory pathways, suggesting potential therapeutic applications in autoimmune diseases.

Further investigations into the mechanism of action have demonstrated that 2137029-77-5 interacts with specific protein binding sites through hydrogen bonding and hydrophobic interactions. Molecular docking studies indicate that the compound's chiral centers are critical for its binding affinity and selectivity. These findings were corroborated by in vitro assays showing dose-dependent inhibition of target proteins at micromolar concentrations.

Recent patent filings (2023-2024) have disclosed derivatives of this core structure with improved pharmacokinetic properties. Several pharmaceutical companies have included 2137029-77-5 in their drug discovery pipelines, particularly for neurological disorders where modulation of the targeted pathway shows therapeutic promise. The compound's relatively simple synthetic accessibility and potential for structural modification make it an attractive scaffold for medicinal chemistry optimization.

Ongoing research is focusing on the compound's toxicity profile and in vivo efficacy. Preliminary animal studies suggest good blood-brain barrier penetration, which could be advantageous for central nervous system targets. However, further optimization is needed to improve metabolic stability and reduce potential off-target effects. The scientific community anticipates that continued investigation of this compound class may yield novel therapeutic agents within the next 3-5 years.

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